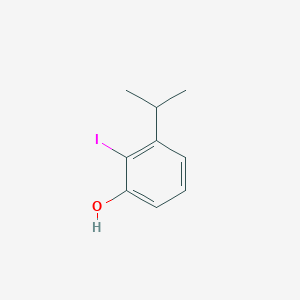

2-Iodo-3-isopropylphenol

Description

2-Iodo-3-isopropylphenol is an organic compound with the molecular formula C₉H₁₁IO It is a derivative of phenol, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by an isopropyl group

Properties

Molecular Formula |

C9H11IO |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

2-iodo-3-propan-2-ylphenol |

InChI |

InChI=1S/C9H11IO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |

InChI Key |

NNGXDIFCELVZES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)I |

Origin of Product |

United States |

Preparation Methods

Analytical Data and Characterization

Characterization of 2-iodo-3-isopropylphenol typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR confirm the aromatic substitution pattern and presence of isopropyl and phenolic protons.

- Chemical shifts referenced to solvents such as CDCl3 or DMSO-d6.

-

- High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

-

- Provides purity indication and physical property data.

-

- Thin-layer chromatography (TLC) and column chromatography are used for purity assessment and isolation.

-

- Purity is typically >97% by chromatographic and spectroscopic analysis for the Friedel-Crafts route.

- Yields vary from moderate (~28%) in direct iodination to >70% in the multi-step route.

Research Findings and Industrial Relevance

The multi-step method involving protection, Friedel-Crafts isopropylation, and deprotection followed by iodination offers a robust and scalable approach with high yield and purity, suitable for industrial applications.

Direct iodination methods provide simpler routes but often suffer from lower yields and selectivity, limiting their use for large-scale synthesis.

Transition-metal catalyzed iodination represents a promising green chemistry approach with improved selectivity and milder conditions, though it may require further optimization for industrial scale.

The choice of method depends on the required scale, purity, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-isopropylphenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the isopropyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the phenolic group.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-hydroxy-3-isopropylphenol if hydroxide is the nucleophile.

Oxidation: Products include quinones or other oxidized phenolic derivatives.

Reduction: Products may include deiodinated phenols or modified isopropyl derivatives.

Scientific Research Applications

2-Iodo-3-isopropylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Mechanism of Action

The mechanism of action of 2-Iodo-3-isopropylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can affect enzyme activity, protein function, or cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Iodophenol: Similar structure but lacks the isopropyl group.

3-Iodophenol: Iodine atom at a different position.

4-Iodophenol: Iodine atom at the para position.

2-Isopropylphenol: Lacks the iodine atom.

Uniqueness

2-Iodo-3-isopropylphenol is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical properties and reactivity compared to other iodophenols or isopropylphenols. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Biological Activity

2-Iodo-3-isopropylphenol (C₉H₁₁IO) is an organic compound notable for its unique structure, which includes both an iodine atom and an isopropyl group. This compound exhibits various biological activities, making it a subject of interest in both pharmacological and ecological studies. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C₉H₁₁IO

- Molecular Weight : 262.09 g/mol

- IUPAC Name : 2-iodo-3-propan-2-ylphenol

- Canonical SMILES : CC(C)C1=C(C(=CC=C1)O)I

The biological activity of this compound is primarily attributed to its phenolic and iodine functional groups. The phenolic group can participate in hydrogen bonding with biological molecules, influencing enzyme activity and protein functions. Additionally, the iodine atom can engage in halogen bonding or act as a leaving group in nucleophilic substitution reactions. These interactions may lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Biological Activities

-

Antimicrobial Activity

- Studies indicate that phenolic compounds, including derivatives like this compound, possess antimicrobial properties. The iodine component enhances its effectiveness against a range of pathogens by disrupting cellular membranes and inhibiting metabolic processes.

-

Enzyme Inhibition

- The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications. For instance, its structural similarity to other known enzyme inhibitors suggests it may interfere with specific biochemical pathways.

-

Ecotoxicological Impact

- Research has highlighted the potential ecological effects of synthetic phenolic compounds like this compound on aquatic organisms. Toxicity assessments using model organisms such as zebrafish have demonstrated developmental toxicity at varying concentrations, indicating a need for careful evaluation in environmental contexts.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Iodophenol | Iodine at position 2 | Antimicrobial; less potent than this compound |

| 3-Iodophenol | Iodine at position 3 | Similar antimicrobial properties |

| 4-Iodophenol | Iodine at position 4 | Limited studies on biological activity |

| 2-Isopropylphenol | Lacks iodine; isopropyl group present | Generally lower antimicrobial activity |

Case Study: Antimicrobial Efficacy

A study conducted on various phenolic compounds revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic functions.

Research Findings: Ecotoxicology

Research assessing the toxicity of synthetic insecticides has shown that compounds similar to this compound can affect developmental stages in aquatic organisms. For example, exposure to certain concentrations led to increased mortality rates and developmental deformities in zebrafish embryos, indicating potential risks associated with environmental exposure to such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.